molecular formula C9H12BFO3 B1390235 (2-(3-Fluoropropoxy)phenyl)boronic acid CAS No. 958452-26-1

(2-(3-Fluoropropoxy)phenyl)boronic acid

Cat. No.: B1390235
CAS No.: 958452-26-1
M. Wt: 198 g/mol
InChI Key: YSTHFPLODUPIGB-UHFFFAOYSA-N
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Description

(2-(3-Fluoropropoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C9H12BFO3 It features a phenyl ring substituted with a boronic acid group and a 3-fluoropropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Fluoropropoxy)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the lithiation-borylation sequence. For example, starting from 2-(3-fluoropropoxy)phenyl bromide, the compound can be lithiated using n-butyllithium, followed by reaction with a boron source such as trimethyl borate or bis(pinacolato)diboron .

Industrial Production Methods

Industrial production methods for boronic acids often involve scalable processes such as the use of boronic acid building blocks. These methods are designed to produce large quantities of boronic acids efficiently and with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-(3-Fluoropropoxy)phenyl)boronic acid can undergo various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

[2-(3-fluoropropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c11-6-3-7-14-9-5-2-1-4-8(9)10(12)13/h1-2,4-5,12-13H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTHFPLODUPIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCCCF)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669698
Record name [2-(3-Fluoropropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958452-26-1
Record name [2-(3-Fluoropropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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